2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
Description
The compound 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine features a pyrimidine core substituted at position 2 with a pyrrolidine ring and at position 5 with a methoxy group. The pyrrolidine moiety is further functionalized by an ether linkage to a 3-bromopyridin-4-yl group (Figure 1). This structure combines three key pharmacophoric elements:
- Pyrimidine: A heterocyclic aromatic ring often associated with nucleic acid interactions or kinase inhibition.
- Pyrrolidine: A five-membered saturated ring that can enhance conformational stability and influence binding affinity via puckering effects .
- 3-Bromopyridine: A halogenated pyridine derivative that may contribute to hydrophobic interactions and electronic effects in biological systems.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-20-11-6-17-14(18-7-11)19-5-3-10(9-19)21-13-2-4-16-8-12(13)15/h2,4,6-8,10H,3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHSAFUSMLOPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(C2)OC3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Bromination of Pyridine:
Coupling Reactions: The pyrrolidine and bromopyridine moieties are then coupled using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring, which can be done through condensation reactions involving appropriate nitriles and amidines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom on the pyridine ring can be reduced to form the corresponding hydrogenated pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Structural and Electronic Effects
Pyrrolidine Substituents :
- The 3-bromopyridinyl-oxy group in the target compound provides a bulky, electron-withdrawing substituent, which may sterically hinder interactions compared to smaller groups (e.g., difluorophenyl in the TRK inhibitor) .
- Conformational flexibility of the pyrrolidine ring (quantified via puckering coordinates ) likely differs between compounds due to substituent bulk and electronic effects.
Biological Implications :
- The TRK inhibitor’s pyrazolo-pyrimidine core and difluorophenyl group are critical for selective kinase binding, whereas the target compound’s methoxy-pyrimidine may favor interactions with polar active sites.
- Halogenated pyridines (e.g., 3-bromo in the target vs. 5-bromo in tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) influence electronic properties and metabolic stability .
Research Findings and Gaps
- Synthetic Accessibility : highlights commercial availability of intermediates (e.g., 5-bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine), indicating feasible synthetic routes for further derivatization.
- Unresolved Questions : The impact of pyrrolidine puckering on binding kinetics and the role of the 3-bromopyridine moiety in off-target interactions remain unexplored.
Biological Activity
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 328.17 g/mol. Its structure features a pyrrolidine ring attached to a bromopyridine moiety and a methoxypyrimidine core, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrN4O2 |
| Molecular Weight | 328.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2380100-34-3 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays against A549 human lung adenocarcinoma cells demonstrated that the compound exhibited structure-dependent cytotoxicity. The following findings summarize its anticancer activity:
- Cytotoxicity Assessment : The compound was tested at a concentration of 100 µM for 24 hours. The MTT assay revealed significant reductions in cell viability, indicating potent anticancer effects compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer cell proliferation and survival, although the exact molecular targets remain to be fully elucidated.
- Comparative Efficacy : Compounds structurally similar to this compound have shown varying degrees of activity, with some derivatives demonstrating enhanced potency against resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens:
- Pathogen Testing : The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Results indicated selective antimicrobial activity, particularly against resistant strains .
- Inhibition Studies : The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections caused by resistant bacteria.
Case Studies
Several case studies have documented the biological activity of related compounds within the same chemical class:
- Study on Pyrrolidine Derivatives : A study demonstrated that derivatives similar to this compound exhibited significant anticancer and antimicrobial properties, reinforcing the importance of structural modifications in enhancing biological efficacy .
- Combination Therapies : Research has explored the use of this compound in combination with other agents to enhance therapeutic outcomes in resistant cancer types and infections, suggesting a multifaceted approach to treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
